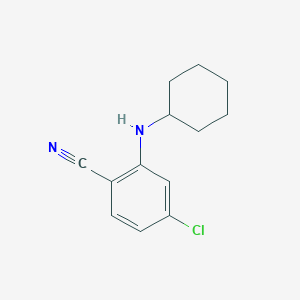
4-Chloro-2-(cyclohexylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(cyclohexylamino)benzonitrile is an organic compound with the molecular formula C13H15ClN2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclohexylamino)benzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reduction of 4-chloro-2-nitrobenzonitrile: This step reduces the nitro group to an amino group.
Amination with cyclohexylamine: The reduced compound is then reacted with cyclohexylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves:
Large-scale reduction: Using industrial-grade reducing agents.
Efficient amination: Employing high-purity cyclohexylamine and optimized reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(cyclohexylamino)benzonitrile undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Include compounds with oxidized functional groups.
Reduction products: Result in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(cyclohexylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(cyclohexylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(methylamino)benzonitrile
- 4-Chloro-2-(ethylamino)benzonitrile
- 4-Chloro-2-(propylamino)benzonitrile
Uniqueness
4-Chloro-2-(cyclohexylamino)benzonitrile is unique due to its cyclohexylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
4-chloro-2-(cyclohexylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-8,12,16H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXOZTQPPYEROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
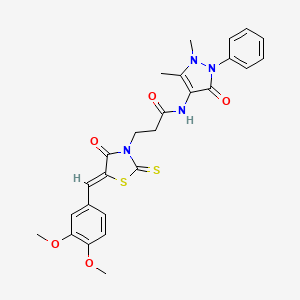
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)
![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2653206.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2653208.png)
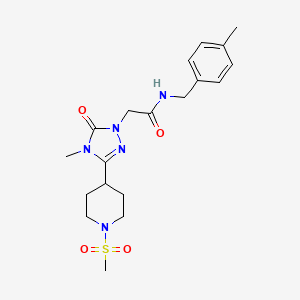
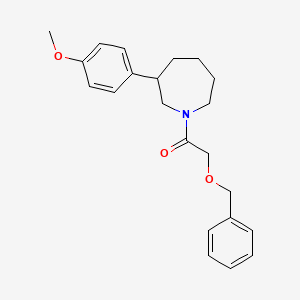
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)
![N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2653213.png)
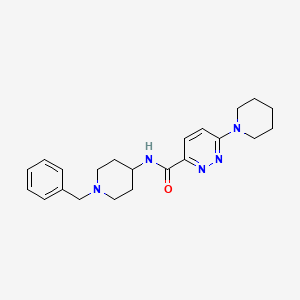
![Methyl 2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2653215.png)

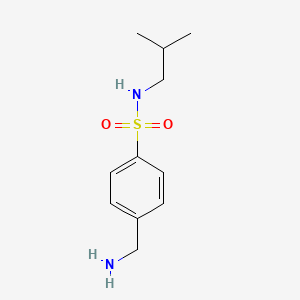
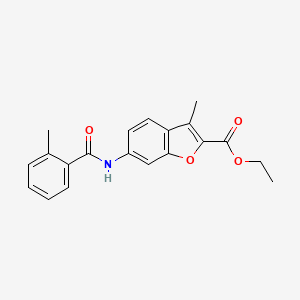
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)
